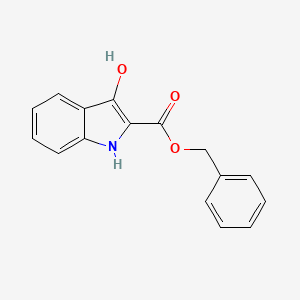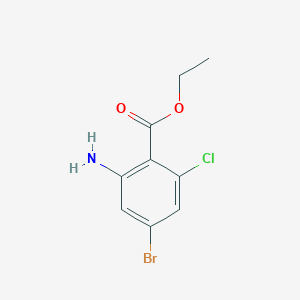![molecular formula C8H6N2O2 B12968512 5-Hydroxypyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B12968512.png)
5-Hydroxypyrazolo[1,5-a]pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxypyrazolo[1,5-a]pyridine-3-carbaldehyde is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxypyrazolo[1,5-a]pyridine-3-carbaldehyde typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This reaction is facilitated by the nucleophilic attack of the pyrazolic nitrogen on the carbonyl group, followed by the elimination of a water molecule . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxypyrazolo[1,5-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction to alcohols using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and halogenated derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
5-Hydroxypyrazolo[1,5-a]pyridine-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of 5-Hydroxypyrazolo[1,5-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor functions. This interaction can lead to various biological effects, including the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Another fused heterocyclic compound with similar structural features but different biological activities.
Pyrazolo[3,4-b]pyridine: A related compound with a different fusion pattern, leading to distinct chemical properties and applications.
Uniqueness
5-Hydroxypyrazolo[1,5-a]pyridine-3-carbaldehyde is unique due to its specific fusion of the pyrazole and pyridine rings, which imparts distinct chemical reactivity and biological activity. Its hydroxyl and aldehyde functional groups further enhance its versatility in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C8H6N2O2 |
|---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
5-oxo-1H-pyrazolo[1,5-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H6N2O2/c11-5-6-4-9-10-2-1-7(12)3-8(6)10/h1-5,9H |
InChI Key |
WKXIMIVYOQHIQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC1=O)C(=CN2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Benzyl 4-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12968482.png)



